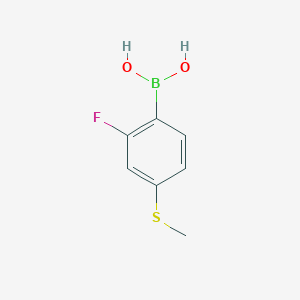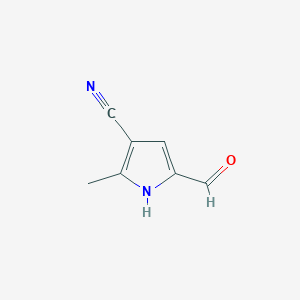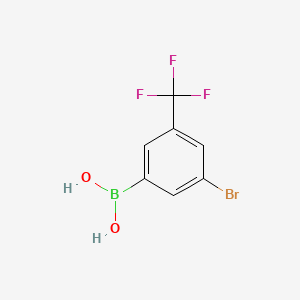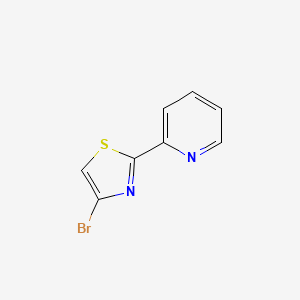
2-(4-Bromo-1,3-thiazol-2-yl)pyridine
Overview
Description
“2-(4-Bromo-1,3-thiazol-2-yl)pyridine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The compound has a molecular weight of 241.11 .
Synthesis Analysis
Thiazole derivatives have been synthesized using various methods. For instance, Guzeldemirci and Kucukbasmac synthesized a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C8H5BrN2S/c9-7-5-12-8 (11-7)6-1-3-10-4-2-6/h1-5H .Chemical Reactions Analysis
The thiazole ring in the compound can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Agent Synthesis : 2-(4-Bromo-1,3-thiazol-2-yl)pyridine has been utilized in the synthesis of novel 2-thiazolyl pyridines. These compounds, produced through a one-pot three-component reaction, demonstrated promising antimicrobial activity. In particular, certain synthesized compounds showed significant effects against pathogens like Candida albicans, Bacillus subtilis, and Escherichia coli, as confirmed by molecular docking studies (Abdelrazek et al., 2019).
Photochemical Studies : Another application is in photochemical studies. Compounds such as 2-(1H-pyrazol-5-yl)pyridine and derivatives demonstrate various photoreactions, including excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These processes are significant for understanding dual luminescence and kinetic coupling in fluorescence bands (Vetokhina et al., 2012).
Luminescent Lanthanide Compounds : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are related to 2-(4-Bromo-1,3-thiazol-2-yl)pyridine, have been used in the creation of luminescent lanthanide compounds. These compounds have potential applications in biological sensing and in the study of thermal and photochemical spin-state transitions (Halcrow, 2005).
Cytotoxicity Studies : Studies have shown that derivatives of pyridine and thiazole, related to 2-(4-Bromo-1,3-thiazol-2-yl)pyridine, exhibit significant cytotoxic effects against various cancer cell lines. This highlights the potential of these compounds in anticancer drug development (Mohareb & MegallyAbdo, 2015).
Electrochromic Polymer Development : Compounds like Thiadiazolo[3,4-c]pyridine, analogs of 2-(4-Bromo-1,3-thiazol-2-yl)pyridine, have been utilized in the development of electrochromic polymers. These polymers show promise in applications like organic light-emitting devices and light-emitting electrochemical cell type devices (Ming et al., 2015).
Future Directions
Thiazoles have been the subject of much research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the future directions for “2-(4-Bromo-1,3-thiazol-2-yl)pyridine” could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
4-bromo-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMAMIOTZLKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1,3-thiazol-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



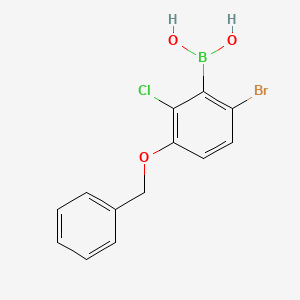
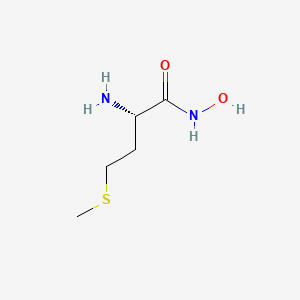
![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
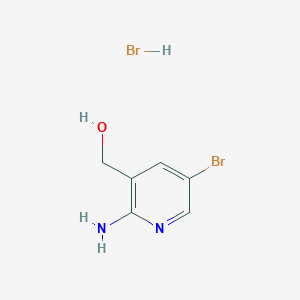
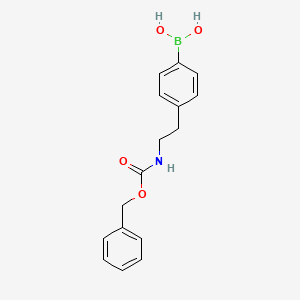
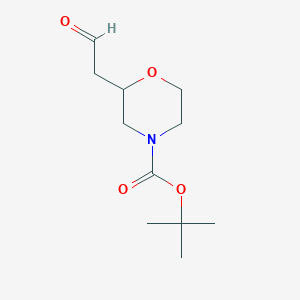
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)
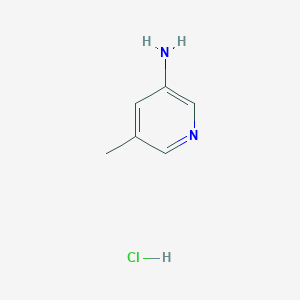
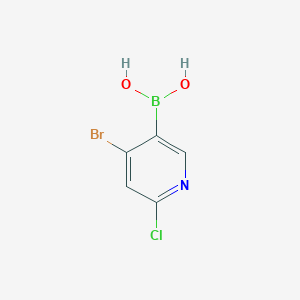
![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1520063.png)

